molecular formula C10H7FN2O2 B176486 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 138907-81-0

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B176486
CAS No.: 138907-81-0
M. Wt: 206.17 g/mol
InChI Key: VHGLETHNIUVDGO-UHFFFAOYSA-N
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Description

OSM-S-245 is a compound that belongs to the aminothienopyrimidine series. This series of compounds has been explored for its potential in treating malaria, particularly due to its activity against the Plasmodium falciparum parasite . The compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Chemical Reactions Analysis

OSM-S-245 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSM-S-245 involves the inhibition of specific enzymes within the Plasmodium falciparum parasite. Studies have shown that the compound targets the parasite’s cytoplasmic asparaginyl-tRNA synthetase, leading to the inhibition of protein translation and activation of the amino acid starvation response . This mechanism is distinct from other antimalarial drugs, highlighting its potential as a novel therapeutic agent.

Comparison with Similar Compounds

OSM-S-245 can be compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106. While both compounds exhibit activity against Plasmodium falciparum, OSM-S-245 has shown improved potency and selectivity . Other similar compounds include various aminothienopyrimidine derivatives that have been synthesized and evaluated for their antimalarial activity . The uniqueness of OSM-S-245 lies in its specific molecular structure and mechanism of action, which differentiate it from other compounds in the series.

Properties

IUPAC Name

1-(4-fluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGLETHNIUVDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390200
Record name 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-81-0
Record name 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate (10.6 g) was dissolved in a mixed solvent of ethanol (80 ml) and water (80 ml), and sodium hydroxide (2.2 g) was added. The mixture was stirred at a refluxing temperature for 30 min. After evaporation of ethanol, dilute hydrochloric acid was added to the residue. The obtained solid was recrystallized from aqueous methanol solution to give the title compound (8.9 g), melting point: 244–247° C.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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